molecular formula C16H26N2O2S B5849287 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B5849287
M. Wt: 310.5 g/mol
InChI Key: WTAWODJWFFOCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as MS-275, is a small molecule inhibitor that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. HDAC inhibitors like MS-275 have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide exerts its effects by inhibiting the activity of HDACs, which results in the accumulation of acetylated histones and the activation of gene transcription. This leads to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its effects on gene expression and cancer cell biology. However, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide also has limitations, including its potential toxicity and off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of focus is the investigation of 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide could be investigated for its potential use in other conditions, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield the final product.

Scientific Research Applications

4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to inhibit tumor growth in animal models. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

4-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-14-4-6-16(7-5-14)21(19,20)17-10-3-11-18-12-8-15(2)9-13-18/h4-7,15,17H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAWODJWFFOCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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